(S)-9-Methyl-1-undecanol (S)-9-Methyl-1-undecanol
Brand Name: Vulcanchem
CAS No.: 621359-57-7
VCID: VC19041231
InChI: InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1
SMILES:
Molecular Formula: C12H26O
Molecular Weight: 186.33 g/mol

(S)-9-Methyl-1-undecanol

CAS No.: 621359-57-7

Cat. No.: VC19041231

Molecular Formula: C12H26O

Molecular Weight: 186.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-9-Methyl-1-undecanol - 621359-57-7

Specification

CAS No. 621359-57-7
Molecular Formula C12H26O
Molecular Weight 186.33 g/mol
IUPAC Name (9S)-9-methylundecan-1-ol
Standard InChI InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m0/s1
Standard InChI Key BPCAUKGHVSVGCW-LBPRGKRZSA-N
Isomeric SMILES CC[C@H](C)CCCCCCCCO
Canonical SMILES CCC(C)CCCCCCCCO

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of an 11-carbon chain with a hydroxyl group at C1 and a methyl substituent at C9. The chiral center at C9 confers optical activity, making enantiomeric separation critical for applications requiring stereoselectivity . The IUPAC name is (S)-9-methylundecan-1-ol, and its stereochemistry is often represented using Fischer projections or Cahn-Ingold-Prelog priorities .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular formulaC12H26O\text{C}_{12}\text{H}_{26}\text{O}
Molar mass186.33 g/mol
CAS Registry Number642995-36-6
Optical rotation ([α]D[\alpha]_D)Not reported; requires experimental determination

Synthesis and Production

Synthetic Routes

(S)-9-Methyl-1-undecanol can be synthesized via stereoselective methods, including:

  • Catalytic Hydrogenation: Reduction of 9-methyl-1-undecene (CAS 74630-41-4) using ruthenium-based catalysts under controlled conditions .

  • Grignard Reaction: Addition of nonyl magnesium bromide to ethylene oxide, followed by chiral resolution .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures to isolate the (S)-enantiomer .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
Catalytic hydrogenationH2\text{H}_2, RuCl3_3·H2_2O, 0°C94%
Enzymatic resolutionCandida antarctica lipase B, hexane88% ee

Physical and Chemical Properties

Physicochemical Characteristics

(S)-9-Methyl-1-undecanol is a colorless liquid with a faint, waxy odor. Its solubility profile and phase behavior are critical for formulation in industrial applications .

Table 3: Physical Properties

PropertyValueSource
Melting pointNot reported
Boiling point~280°C (estimated)
Density (25°C)0.83–0.84 g/cm3^3
SolubilityInsoluble in water; miscible in ethanol, chloroform
Refractive index (nD20n_D^{20})1.44–1.45

Chemical Reactivity and Functionalization

Key Reactions

  • Esterification: Reacts with carboxylic acids to form esters (e.g., (S)-9-methylundecanyl acetate).

  • Oxidation: Converts to 9-methylundecanal using pyridinium chlorochromate (PCC).

  • Sulfonation: Forms surfactants upon reaction with sulfur trioxide .

Equation 1: Esterification

\text{(S)-9-Methyl-1-undecanol} + \text{RCOOH} \xrightarrow{\text{H}^+} \text{RCOO(CH}_2\text{)_10CH(CH}_3\text{)CH}_2 + \text{H}_2\text{O} \quad[1]

Biological and Industrial Applications

Biological Activity

  • Antifungal Properties: Disrupts fungal membrane integrity by interacting with ergosterol.

  • Pheromone Synthesis: Serves as a chiral intermediate in insect pheromone production .

Industrial Uses

  • Surfactants: Alkyl polyglucosides derived from (S)-9-methyl-1-undecanol are used in biodegradable detergents .

  • Fragrances: Contributes to citrus and floral notes in perfumes .

EndpointResultSource
Skin irritationNon-irritating (OECD 404)
Mutagenicity (Ames)Negative
Environmental persistenceLow bioaccumulation potential

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